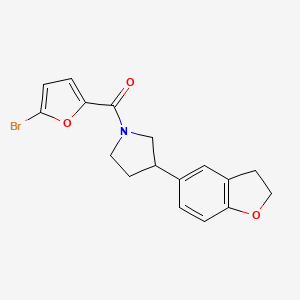

1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves various strategies. For instance, the synthesis of pyridine derivatives incorporating a 5-bromobenzofuran-2-yl moiety was achieved through reactions starting from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate . Another relevant synthesis approach is the [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes, which leads to the formation of fused benzofuro[3,2-b]pyridines . Additionally, a one-pot synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives was reported, which could be related to the target compound's synthesis . An enantio- and diastereoselective approach to pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold was also developed, utilizing [3+2] cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, X-ray diffraction (XRD) and density functional theory (DFT) were used to characterize novel pyridine derivatives and to find the most stable molecular structure . The crystal structure of a chiral pyrrolidine synthon was confirmed by X-ray crystallography, which could provide insights into the molecular structure of the target compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in several studies. For instance, β-Bromo-α,β-unsaturated electron-withdrawing group containing dihydropyrrole nitroxides were used for the synthesis of various heterocycles . The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved bromination and dehydrogenation steps, which could be relevant to the chemical reactions of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and computational methods. For example, the nonlinear optical properties of pyridine derivatives were computed and found to be greater than urea due to the conjugation effect . The bioactivity of these compounds was also confirmed experimentally, indicating potential biological relevance .

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound 1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is notable for its role in the synthesis and evaluation of new chemical entities with potential biological activities. Research into similar compounds has led to the development of new coumarin derivatives with antimicrobial properties, emphasizing the importance of bromofuran and pyrrolidine moieties in medicinal chemistry (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, these chemical frameworks serve as key intermediates in the synthesis of complex molecules with various pharmacological activities.

Heterocyclic Compound Synthesis

The compound's structure, incorporating a 5-bromobenzofuran-2-yl moiety, is instrumental in synthesizing diverse heterocyclic compounds, which are crucial in drug discovery and development. For example, novel thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, incorporating the 5-Bromobenzofuran-2-yl moiety, have been synthesized, showcasing the versatility of such structures in accessing a wide range of biologically relevant heterocycles (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Catalysis and Chemical Transformations

The structural motifs found in 1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine are pivotal in catalytic processes leading to innovative chemical transformations. These transformations are critical for constructing complex molecular architectures, including benzofurans and pyrrolidines, which are prevalent in many pharmaceutical agents. The Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds is one such example, demonstrating the utility of bromofuran derivatives in synthesizing key heterocyclic structures (Huang et al., 2019).

properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c18-16-4-3-15(22-16)17(20)19-7-5-13(10-19)11-1-2-14-12(9-11)6-8-21-14/h1-4,9,13H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHSJOLSHRJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)

![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)

![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)

![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)

![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2518613.png)